REACTION_CXSMILES
|
C([N:9]1[C:18]2[C:13](=[CH:14][C:15]([CH3:19])=[CH:16][CH:17]=2)[CH:12]=[CH:11]C1C#N)(=O)C1C=CC=CC=1.Br.[C:23]([OH:26])(=[O:25])[CH3:24]>>[CH3:19][C:15]1[CH:14]=[C:13]2[C:18](=[CH:17][CH:16]=1)[N:9]=[C:24]([C:23]([OH:26])=[O:25])[CH:11]=[CH:12]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C(C=CC2=CC(=CC=C12)C)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
this mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
STIRRING
|
Details
|
stirred in water (1000 ml) at 80°-90° while concentrated ammonium hydroxide
|
Type
|
ADDITION
|
Details
|
was added until a pH of 8-9
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 50°
|
Type
|
FILTRATION
|
Details
|
The 6-methyl-2-quinolinecarboxylic acid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetic acid
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=C2C=CC(=NC2=CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |